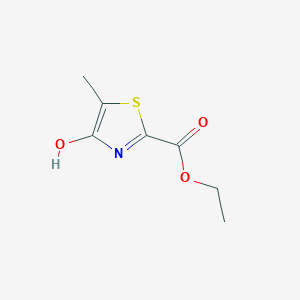

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural products and pharmaceuticals.

Wirkmechanismus

Target of Action

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate is a complex compound with potential biological activity. Thiazole derivatives, in general, have been found to interact with various biological targets, including DNA and topoisomerase II .

Mode of Action

Thiazole derivatives have been reported to interact with dna and topoisomerase ii, leading to dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

The interaction of thiazole derivatives with dna and topoisomerase ii suggests that this compound may affect dna replication and cell cycle progression .

Result of Action

Thiazole derivatives have been reported to cause dna double-strand breaks and cell death, suggesting that this compound may have cytotoxic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate typically involves the reaction of 4-hydroxybenzene-1-benzothiomide with ethyl-2-chloro acetoacetate . The reaction is carried out under reflux conditions, where the mixture is heated to facilitate the formation of the thiazole ring. The product is then purified through crystallization or other suitable methods.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final product is often isolated through filtration and drying processes.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The thiazole ring can be reduced under specific conditions.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while substitution can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in the development of new materials and catalysts.

Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.

Medicine: It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: Similar structure but with a different substitution pattern on the thiazole ring.

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: Contains a formyl group instead of a hydroxyl group.

Uniqueness: Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for additional hydrogen bonding interactions, enhancing its potential as a bioactive molecule.

Biologische Aktivität

Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exhibits its biological activity primarily through the following mechanisms:

Target Interactions

- DNA and Topoisomerase II : The compound interacts with DNA and topoisomerase II, leading to DNA double-strand breaks and subsequent cell death. This suggests a potential role in cancer therapy by inducing apoptosis in malignant cells .

Biochemical Pathways

The interaction with topoisomerase II can disrupt DNA replication and cell cycle progression, making it a candidate for further investigation as an anticancer agent .

Antimicrobial Activity

Thiazole derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that derivatives of this compound exhibit activity against various bacterial strains:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organisms |

|---|---|---|

| This compound | 3.91–62.5 µg/mL | Staphylococcus aureus, Micrococcus luteus |

| Reference Compound (Nitrofurantoin) | Varies | Various Gram-positive bacteria |

The compound demonstrated a lethal effect against Gram-positive bacteria at concentrations significantly lower than those required for conventional antibiotics .

Anticancer Activity

Research has highlighted the anticancer potential of this compound through various in vitro studies:

The structure-activity relationship (SAR) studies indicate that specific substitutions on the thiazole ring enhance its cytotoxicity against cancer cells. For example, the presence of electron-donating groups at certain positions increases the compound's efficacy .

Study on Anticancer Effects

A study conducted by Sayed et al. synthesized several thiazole derivatives and tested their anticancer activity against various cell lines. This compound displayed significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin . The study emphasized the importance of structural modifications in enhancing bioactivity.

Study on Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, this compound was tested against multiple bacterial strains. The results indicated that it was more effective than nitrofurantoin against certain resistant strains of Staphylococcus aureus . This highlights its potential as an alternative treatment option in the face of rising antibiotic resistance.

Eigenschaften

IUPAC Name |

ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-3-11-7(10)6-8-5(9)4(2)12-6/h9H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTYLIJXUZQDJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(S1)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90576941 |

Source

|

| Record name | Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133833-93-9 |

Source

|

| Record name | Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90576941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.